N-(2-BROMO-4-METHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Description
N-(2-BROMO-4-METHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a useful research compound. Its molecular formula is C21H19BrFN3OS and its molecular weight is 460.37. The purity is usually 95%.
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Scientific Research Applications
Biomedical Analysis Applications
- Fluorogenic Labeling for Amino Acids : 4,7-Phenanthroline-5,6-dione (phanquinone) is used as a fluorogenic labeling reagent in pre-column derivatization for quality control of amino acids in pharmaceuticals, utilizing high-performance liquid chromatography (HPLC) and fluorescence detection (Gatti et al., 2004).
Antitumor Activity
- Synthesis and Antitumor Activity : The compound 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrates distinct inhibition on the proliferation of several cancer cell lines, showcasing its potential in cancer treatment (Tang & Fu, 2018).
Fluorescent Labeling Reagents
- Novel Stable Fluorophore for Biomedical Analysis : 6-Methoxy-4-quinolone is introduced as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, offering benefits for biomedical analysis through fluorescent labeling (Hirano et al., 2004).
Material Science
- Sulfonated Poly(ether ether ketone) for Fuel Cell Applications : Research into novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups (C-SPEEK) explores its potential for direct methanol fuel cell applications, focusing on its synthesis, characterization, and properties such as thermal stability and ion-exchange capacity (Li et al., 2009).
Properties
IUPAC Name |
[4-(2-bromo-4-methylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3OS/c1-13-2-4-19(17(22)10-13)25-20-15-11-14(23)3-5-18(15)24-12-16(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPYHXZMRSOMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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